Cas no 118757-11-2 (5-Bromo-1-(phenylsulfonyl)indole)
5-Bromo-1-(phenylsulfonyl)indole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-(phenylsulfonyl)-1H-indole
- 1H-Indole, 5-bromo-1-(phenylsulfonyl)-
- 5-BROMO-1-(PHENYLSULFONYL)INDOLE
- 5-Bromo-1-(phenylsulphonyl)-1H-indole
- 1-(benzenesulfonyl)-5-bromoindole
- BUTTPARK 98\04-05
- 1-PHENYLSULFONYL-5-BROMOINDOLE
- 5-broMo-1-(benzenesulfonyl)-1H-indole
- 1-(benzenesulfonyl)-5-broMo-1H-indole
- BS-25414
- 1-Benzenesulfonyl-5-bromoindole
- W-204345
- 1-Benzenesulfonyl-5-bromo-1H-indole
- XUKSXJWRFMTAPZ-UHFFFAOYSA-N
- 118757-11-2
- MFCD03086087
- 5-bromo-1-phenylsulfonylindole
- DTXSID30379892
- FT-0620060
- W-204984
- AKOS015834785
- SCHEMBL3526978
- CS-0206227
- G62467
- 5-Bromo-1-(phenylsulfonyl)indole
-
- MDL: MFCD03086087
- Inchi: 1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
- InChI Key: XUKSXJWRFMTAPZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CN2S(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 334.96200
- Monoisotopic Mass: 334.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 47.4Ų
Experimental Properties
- Density: 1.55
- Melting Point: 90 °C
- Boiling Point: 498°Cat760mmHg
- Flash Point: 255°C
- Refractive Index: 1.669
- PSA: 47.45000
- LogP: 4.72160
5-Bromo-1-(phenylsulfonyl)indole Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
5-Bromo-1-(phenylsulfonyl)indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1-(phenylsulfonyl)indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226155-1g |
5-Bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 1g |
£25.00 | 2022-02-28 | |
| Fluorochem | 226155-5g |
5-Bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 5g |
£88.00 | 2022-02-28 | |
| Fluorochem | 226155-25g |
5-Bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 25g |
£263.00 | 2022-02-28 | |
| Fluorochem | 226155-100g |
5-Bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 100g |
£600.00 | 2022-02-28 | |
| TRC | B698625-100mg |
5-Bromo-1-(phenylsulfonyl)indole |
118757-11-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698625-250mg |
5-Bromo-1-(phenylsulfonyl)indole |
118757-11-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698625-500mg |
5-Bromo-1-(phenylsulfonyl)indole |
118757-11-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698625-1g |
5-Bromo-1-(phenylsulfonyl)indole |
118757-11-2 | 1g |
$ 98.00 | 2023-04-18 | ||
| Alichem | A199008657-100g |
5-Bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 100g |
$460.56 | 2023-09-04 | |
| Chemenu | CM146397-100g |
5-bromo-1-(phenylsulfonyl)-1H-indole |
118757-11-2 | 95% | 100g |
$427 | 2021-08-05 |
5-Bromo-1-(phenylsulfonyl)indole Suppliers
5-Bromo-1-(phenylsulfonyl)indole Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-Bromo-1-(phenylsulfonyl)indole
Introduction to 5-Bromo-1-(phenylsulfonyl)indole (CAS No. 118757-11-2)
5-Bromo-1-(phenylsulfonyl)indole, identified by the Chemical Abstracts Service Number (CAS No.) 118757-11-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the indole derivatives class, a group of molecules known for their diverse biological activities and therapeutic potential. The structural features of 5-Bromo-1-(phenylsulfonyl)indole, particularly the presence of a bromine substituent and a phenylsulfonyl group, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The indole core is a heterocyclic aromatic ring system that is widely recognized for its role in numerous natural products and bioactive molecules. Indole derivatives have been extensively studied for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a bromine atom at the 5-position of the indole ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for constructing more complex molecular architectures.
The presence of a phenylsulfonyl group at the 1-position further modulates the electronic and steric properties of 5-Bromo-1-(phenylsulfonyl)indole. The sulfonyl group is known to increase the lipophilicity and metabolic stability of molecules, which can be advantageous in drug design. Additionally, sulfonyl groups often serve as pharmacophores in medicinal chemistry, contributing to binding interactions with biological targets such as enzymes and receptors.
In recent years, 5-Bromo-1-(phenylsulfonyl)indole has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework allows for facile functionalization at multiple sites, enabling the development of libraries of derivatives with tailored biological profiles. Researchers have leveraged this compound to explore its potential in various disease models, including cancer and neurodegenerative disorders.
One of the most compelling aspects of 5-Bromo-1-(phenylsulfonyl)indole is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating inhibitors that modulate kinases and other enzymes involved in cancer progression. The bromine atom at the 5-position serves as a handle for further derivatization, allowing chemists to introduce additional functional groups that enhance binding affinity and selectivity.
Recent advances in computational chemistry have also highlighted the importance of 5-Bromo-1-(phenylsulfonyl)indole as a scaffold for drug discovery. Molecular modeling studies have identified key interactions between this compound and its intended biological targets, providing insights into how structural modifications can improve efficacy and reduce off-target effects. These computational approaches have accelerated the design process, enabling researchers to prioritize promising candidates for experimental validation.
The synthesis of 5-Bromo-1-(phenylsulfonyl)indole typically involves multi-step organic transformations, starting from commercially available precursors such as indole and bromobenzene derivatives. The introduction of the phenylsulfonyl group often requires sophisticated coupling reactions or sulfonation techniques, depending on the synthetic route employed. Despite these challenges, the growing interest in this compound has spurred efforts to develop more efficient synthetic methodologies.
In addition to its applications in drug discovery, 5-Bromo-1-(phenylsulfonyl)indole has found utility in materials science and chemical biology. Its unique structural features make it a suitable candidate for designing probes that interact with biological macromolecules. Such probes can provide valuable insights into cellular processes and are instrumental in understanding disease mechanisms at a molecular level.
The future prospects for 5-Bromo-1-(phenylsulfonyl)indole are promising, with ongoing research aimed at expanding its applications and improving its synthetic accessibility. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies. The combination of traditional organic synthesis with modern biotechnological approaches holds great potential for unlocking new possibilities in medicinal chemistry.
In conclusion,5-Bromo-1-(phenylsulfonyl)indole (CAS No. 118757-11-2) is a versatile organic compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules, while its synthetic accessibility allows for extensive modifications and explorations. As scientific knowledge advances, compounds like this will continue to contribute to our understanding of disease processes and our ability to develop effective treatments.
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